1-(5-chloro-2-methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-fluorophenyl)piperazine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes involved in cell cycle regulation .
Preparation Methods
The synthesis of 1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-fluorophenyl)piperazine typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized with the appropriate substituents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial production methods for such compounds may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
Chemical Reactions Analysis
1-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups within the molecule
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
1-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-fluorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to the suppression of tumor cell proliferation . The pathways involved in this process include the regulation of cell cycle checkpoints and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-fluorophenyl)piperazine include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Thioglycoside derivatives: These compounds also exhibit significant biological activity and are studied for their therapeutic potential.
The uniqueness of 1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-fluorophenyl)piperazine lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C22H20ClFN6 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C22H20ClFN6/c1-15-6-7-16(23)12-20(15)30-22-17(13-27-30)21(25-14-26-22)29-10-8-28(9-11-29)19-5-3-2-4-18(19)24/h2-7,12-14H,8-11H2,1H3 |
InChI Key |
NZZJCBZFQBWGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
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